

Spectroscopic data for 3,3-dimethylcyclohexanol (NMR, IR, MS)

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Compound of Interest

Compound Name: 3,3-Dimethylcyclohexanol

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An In-depth Technical Guide to the Spectroscopic Characterization of **3,3-Dimethylcyclohexanol**

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for **3,3-dimethylcyclohexanol** (CAS No: 767-12-4), a substituted cycloalkane alcohol.^{[1][2][3][4]} As a molecule with distinct structural features, including a tertiary carbon center and a secondary alcohol, its characterization serves as an excellent case study for the application of modern spectroscopic techniques. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who rely on precise structural elucidation. We will delve into the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships behind the observed spectral data.

Molecular Profile:

- Molecular Formula: C₈H₁₆O^{[1][2][3]}
- Molecular Weight: 128.21 g/mol ^{[1][2]}

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework

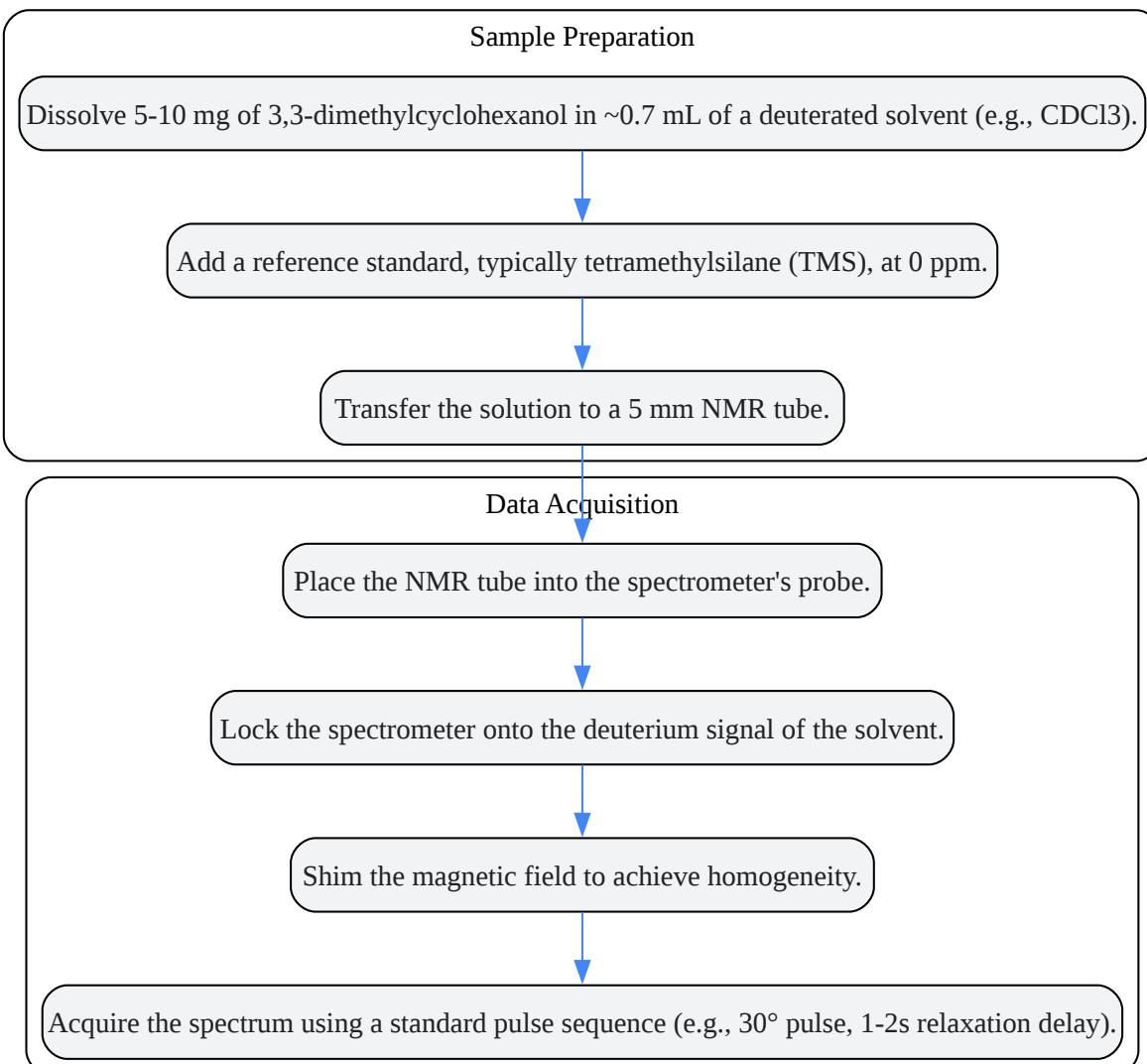
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ^1H and ^{13}C , we can map out the connectivity and chemical environment of each atom.

^1H NMR Spectroscopy: The Proton Environment

Proton NMR provides detailed information about the number of distinct proton types, their electronic environments, and their proximity to other protons.

Experimental Protocol: ^1H NMR Acquisition

A standardized protocol is crucial for reproducible results. The following outlines a field-proven methodology.

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Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.

Interpretation of the ¹H NMR Spectrum

The structure of **3,3-dimethylcyclohexanol** dictates a specific pattern of signals. The chair conformation and the presence of diastereotopic protons lead to complex splitting patterns for the cyclohexane ring protons.

Table 1: Predicted ^1H NMR Data for **3,3-Dimethylcyclohexanol**

Protons (Label)	Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale
-OH	~1.5 - 3.0	Broad Singlet	1H	Labile proton; chemical shift is concentration and temperature-dependent. Rapid exchange broadens the signal.
CH-OH (H1)	~3.6 - 4.0	Multiplet	1H	Deshielded by the adjacent electronegative oxygen atom. Coupled to neighboring CH_2 protons.
CH ₃ (a, b)	~0.9	Singlet	6H	Two magnetically equivalent methyl groups attached to a quaternary carbon, resulting in a single, unsplit signal.
Ring CH ₂ (H2, H4, H5, H6)	~1.1 - 1.8	Complex Multiplets	8H	Protons on the ring are in different chemical environments (axial/equatorial) and couple with each other, leading to

overlapping
multiplets.

Causality Behind the Spectrum:

- The CH-OH Proton (H1): This proton is directly attached to the carbon bearing the hydroxyl group. The electronegativity of oxygen withdraws electron density, shifting this signal significantly downfield.
- The Gem-Dimethyl Protons (a, b): The two methyl groups at the C3 position are equivalent due to free rotation around the C-C bond. As they are attached to a quaternary carbon with no adjacent protons, their signal is a singlet.
- Ring Protons: The protons on the cyclohexane ring are diastereotopic and exhibit complex geminal and vicinal coupling, resulting in a series of overlapping multiplets in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy: The Carbon Backbone

Carbon-13 NMR spectroscopy provides a map of the carbon skeleton. With broadband proton decoupling, each unique carbon atom typically appears as a single sharp line, simplifying the spectrum significantly.

Experimental Protocol: ¹³C NMR Acquisition

The protocol is similar to ¹H NMR, though acquisition times are longer due to the low natural abundance of the ¹³C isotope. A proton-decoupled pulse sequence is standard.

Interpretation of the ¹³C NMR Spectrum

The molecule has six unique carbon environments, which should result in six distinct signals in the proton-decoupled spectrum.

Table 2: Predicted ¹³C NMR Data for **3,3-Dimethylcyclohexanol**

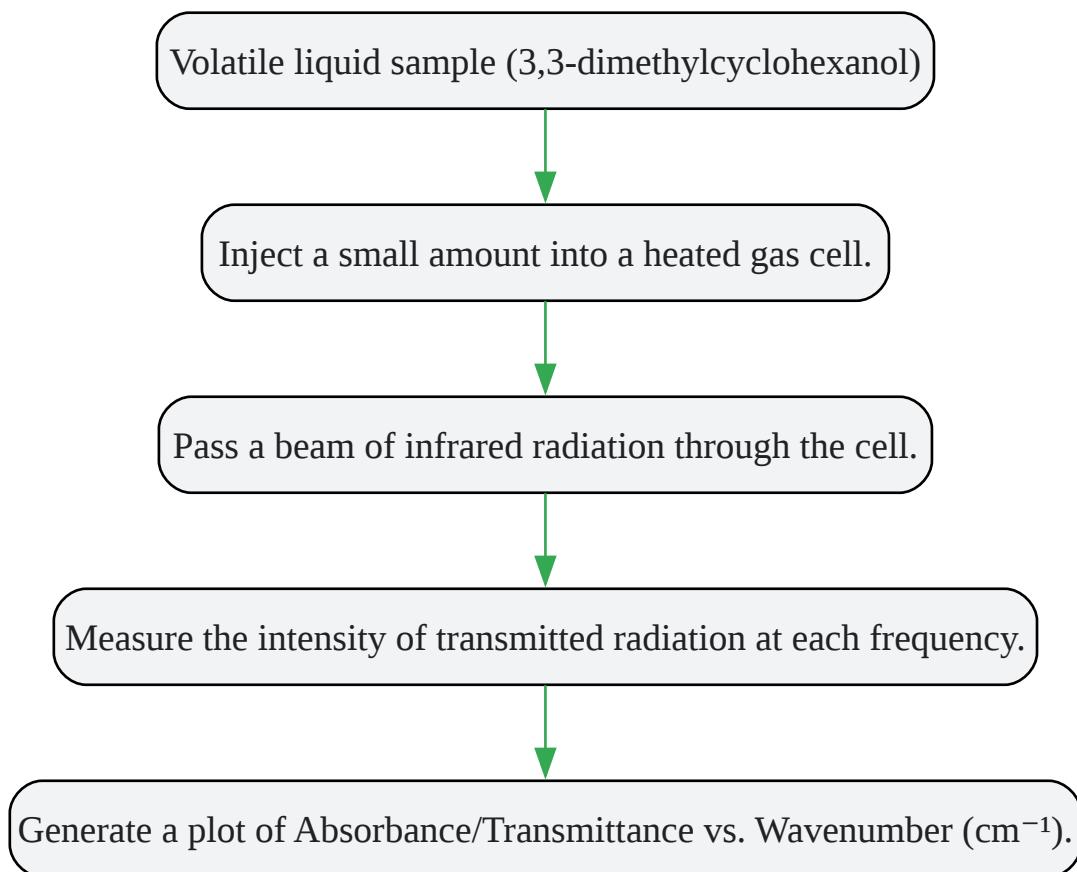
Carbon (Label)	Chemical Shift (δ , ppm)	Rationale
C1 (CH-OH)	~68-72	The C-O bond causes a significant downfield shift due to the electronegativity of oxygen.
C3 ($\text{C}(\text{CH}_3)_2$)	~30-35	Quaternary carbon, its shift is characteristic and less influenced by direct substitution compared to C1.
C2, C4	~38-45	These CH_2 carbons are adjacent to the substituted C1 and C3 centers.
C5, C6	~20-28	These CH_2 carbons are further from the electron-withdrawing hydroxyl group and appear more upfield.
CH_3 (a, b)	~25-30	The two equivalent methyl carbons.

Self-Validation: The number of observed peaks (six) directly validates the number of unique carbon environments in the proposed molecular structure. The distinct chemical shift for the carbon bearing the alcohol group (C1) provides authoritative confirmation of this functional group's location.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the vibrational frequencies of bonds within a molecule. It is an exceptionally reliable method for identifying the presence of specific functional groups.

Experimental Protocol: IR Spectrum Acquisition (Vapor Phase)



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Caption: Workflow for obtaining a vapor-phase IR spectrum.

Interpretation of the IR Spectrum

The IR spectrum of **3,3-dimethylcyclohexanol** is dominated by absorptions characteristic of alcohols and alkanes.^[2]

Table 3: Key IR Absorptions for **3,3-Dimethylcyclohexanol**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Significance
~3600 - 3200	O-H Stretch	Alcohol (-OH)	A strong, broad absorption in this region is definitive proof of an alcohol. Broadening is due to hydrogen bonding.
~2950 - 2850	C-H Stretch	Alkane (sp ³ C-H)	Strong, sharp peaks indicating the aliphatic nature of the cyclohexane ring and methyl groups.
~1100 - 1000	C-O Stretch	Secondary Alcohol	A strong absorption in this region confirms the presence of the C-O single bond.

Expertise in Action: The broadness of the O-H stretch is a key diagnostic feature. In a concentrated sample, intermolecular hydrogen bonding creates a wide range of vibrational energies, leading to a broad peak. In a very dilute solution or the gas phase, a sharper, "free" O-H peak may be observed at a higher wavenumber (~3600 cm⁻¹).[\[2\]](#)

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization. This data is used to confirm the molecular formula and infer structural details.

Experimental Protocol: GC-MS with Electron Ionization (EI)

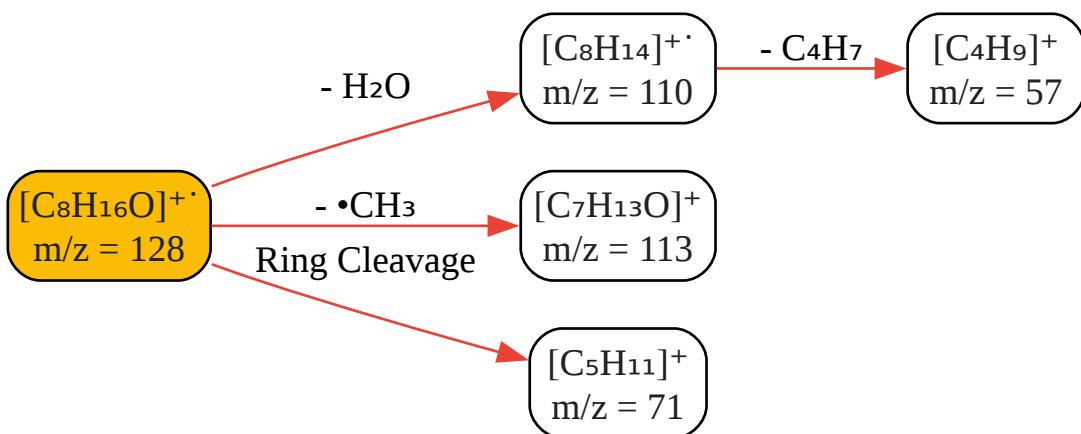
In this common setup, the sample is first separated from a mixture by Gas Chromatography (GC) and then introduced into the mass spectrometer. Electron Ionization (EI) uses a high-

energy electron beam to ionize the molecules, causing them to fragment in a reproducible manner.

Interpretation of the Mass Spectrum

The mass spectrum provides a unique fingerprint of the molecule.

- Molecular Ion (M^+): The peak corresponding to the intact molecule after losing one electron. For **3,3-dimethylcyclohexanol**, the molecular ion peak is expected at a mass-to-charge ratio (m/z) of 128.^{[1][2][3]}
- Fragmentation: The high energy of EI causes the molecular ion to break apart into smaller, charged fragments. The pattern of these fragments is predictable and provides structural clues.



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Caption: Key fragmentation pathways for **3,3-dimethylcyclohexanol** in EI-MS.

Table 4: Significant Fragments in the Mass Spectrum of **3,3-Dimethylcyclohexanol**

m/z	Proposed Fragment	Loss	Significance
128	$[\text{C}_8\text{H}_{16}\text{O}]^{+}$	-	Molecular Ion (M^{+})
113	$[\text{C}_7\text{H}_{13}\text{O}]^{+}$	$\cdot\text{CH}_3$ (15)	Loss of a methyl group, a common fragmentation for gem-dimethyl compounds.
110	$[\text{C}_8\text{H}_{14}]^{+}$	H_2O (18)	Dehydration is a very common and characteristic fragmentation for alcohols.
71	$[\text{C}_5\text{H}_{11}]^{+}$	$\text{C}_3\text{H}_5\text{O}$	Result of ring cleavage and loss of the oxygen-containing portion.
57	$[\text{C}_4\text{H}_9]^{+}$	$\text{C}_4\text{H}_7\text{O}$	Further fragmentation, often a stable tert-butyl cation or related isomer.

Safety and Handling

According to its classification, **3,3-dimethylcyclohexanol** is a combustible liquid and causes skin and serious eye irritation.^[1] It may also cause respiratory irritation.^[1] Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn, and the compound should be handled in a well-ventilated fume hood. Always consult the full Safety Data Sheet (SDS) before use.

Conclusion

The collective evidence from ^1H NMR, ^{13}C NMR, IR, and MS provides an unambiguous and self-validating structural determination of **3,3-dimethylcyclohexanol**. NMR spectroscopy maps

the precise H and C framework, IR spectroscopy confirms the critical alcohol functional group, and mass spectrometry verifies the molecular weight and provides a fragmentation fingerprint consistent with the proposed structure. This multi-faceted approach represents the gold standard in chemical characterization, ensuring the identity and purity of compounds essential for research and development.

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